molecular formula C18H19N3O3S B11603256 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 617694-60-7

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11603256
CAS No.: 617694-60-7
M. Wt: 357.4 g/mol
InChI Key: VIJMLXFRYLFOOS-RVDMUPIBSA-N
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Description

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the thiazolo[3,2-b][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group substituted with a pentyloxy chain. The molecular formula of this compound is C18H19N3O3S, and it has a molecular weight of 357.434 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate thiazole and triazine precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiazole with 2-(pentyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-Methyl-2-(2-(pentyloxy)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

617694-60-7

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

(2E)-6-methyl-2-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C18H19N3O3S/c1-3-4-7-10-24-14-9-6-5-8-13(14)11-15-17(23)21-18(25-15)19-16(22)12(2)20-21/h5-6,8-9,11H,3-4,7,10H2,1-2H3/b15-11+

InChI Key

VIJMLXFRYLFOOS-RVDMUPIBSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2

Origin of Product

United States

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